molecular formula C23H25ClN2O2 B4016128 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide

Cat. No. B4016128
M. Wt: 396.9 g/mol
InChI Key: BHJWVIQRDPSQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis process of related quinoline derivatives often involves condensation reactions, showcasing the chemical flexibility and complexity of quinoline-based compounds. For example, the synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides, which display potent antimalarial activity, involves the condensation of 4,7-dichloroquinoline with substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides, demonstrating a method that could be analogous to or inform the synthesis of the compound (Kesten, Johnson, & Werbel, 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography, which provides detailed insights into the atomic arrangement and bonding. For instance, the study on N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones revealed their structure through spectroscopic techniques and elemental analyses, indicating a potential approach for analyzing the molecular structure of our target compound (Saeed, Abbas, Ibrar, & Bolte, 2014).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, the synthesis and characterization of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines involved condensation and cyclization reactions, providing insight into the chemical behavior and potential reactions of our compound of interest (Saeed et al., 2014).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior under different conditions. While specific data on “N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide” was not directly available, studies on similar quinoline derivatives offer methodologies for assessing these properties, such as the use of X-ray crystallography for structural determination (Li Jia-ming, 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and mechanisms of action, is essential for a comprehensive analysis of “N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide.” Research on quinoline compounds, such as the study on reactions of anthranilamide with isocyanates leading to new syntheses of quinazolin-5-one derivatives, provides a foundation for exploring the chemical properties of our target compound (Chern et al., 1988).

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-13(2)15-7-9-16(10-8-15)20(26-23(28)14(3)4)18-12-19(24)17-6-5-11-25-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJWVIQRDPSQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-8-hydroxy-7-quinolyl)-(4-isopropylphenyl)methyl]-2-methyl-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide
Reactant of Route 6
N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]-2-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.